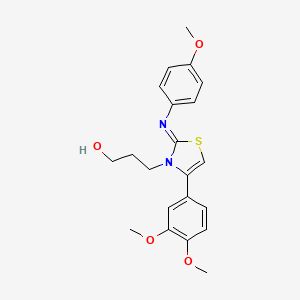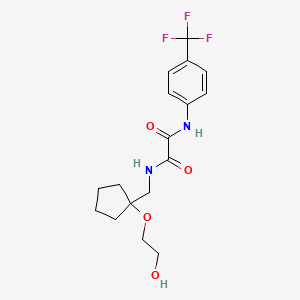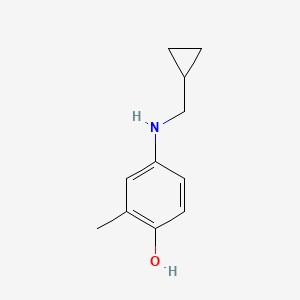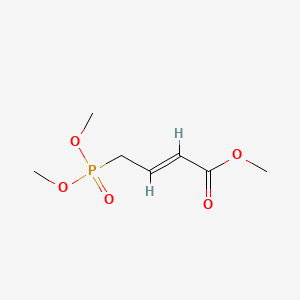
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole family of compounds that have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is not fully understood. However, it has been shown to interact with various enzymes and proteins in cells, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including enzyme activity, protein-protein interactions, and cell signaling pathways. However, one limitation is its potential toxicity. Careful handling and experimentation protocols must be followed to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the research of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. One direction is the development of new drugs based on its chemical structure. Its various biological activities make it a potential candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is the study of its mechanism of action. Understanding how it interacts with various enzymes and proteins can lead to the development of more potent and specific drugs. Finally, more research is needed to determine its safety profile and potential side effects, which are essential for the development of new drugs.
Synthesemethoden
The synthesis of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves several steps. The first step involves the reaction of 4-bromobenzyl chloride and sodium thiomethoxide in dry toluene to form 2-((4-bromobenzyl)thio)imidazole. The second step involves the reaction of 2-((4-bromobenzyl)thio)imidazole with 4-fluorobenzyl alcohol in the presence of sodium hydride in DMF to form (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. This method has been optimized to achieve a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and possess anti-inflammatory properties. These properties make it a potential candidate for the development of new drugs to treat various diseases.
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-17(11-23)22(18)10-13-3-7-16(20)8-4-13/h1-9,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMJXOGLXHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)
![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)

![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)